B1574659 NIR178

NIR178

Cat. No.: B1574659
Attention: For research use only. Not for human or veterinary use.
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Description

NIR178 is a potent and orally active adenosine A2A receptor antagonist with potential immunomodulating and antineoplastic activities. this compound selectively binds to and inhibits A2AR expressed on T lymphocytes. This prevents tumor-released adenosine from interacting with the A2A receptors, thereby blocking the adenosine/A2AR-mediated inhibition of T lymphocytes. This results in the proliferation and activation of T lymphocytes, and stimulates a T-cell-mediated immune response against tumor cells. A2AR, a G protein-coupled receptor, is highly expressed on the cell surfaces of T cells and, upon activation by adenosine, inhibits their proliferation and activation. Adenosine is often overproduced by cancer cells and plays a key role in immunosuppression

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NIR178;  NIR-178;  NIR 178; 

Origin of Product

United States

Preclinical Research Paradigms and Findings for Nir178

In Vitro Experimental Models of NIR178 Activity

In vitro studies have elucidated the specific mechanisms by which this compound exerts its antagonistic effects on the A2AR, a key receptor involved in immunosuppression within the tumor microenvironment guidetopharmacology.orgresearchgate.net.

This compound demonstrates selective binding to the A2AR guidetopharmacology.orgidrblab.net. In cell-based assays, specifically using HEK cells engineered to permanently express human A2ARSNAP, this compound exhibited no agonist efficacy uni.lu. Instead, it functioned as a complete antagonist, inhibiting agonist-mediated cyclic adenosine (B11128) monophosphate (cAMP) accumulation with an IC50 of 72.8 ± 17.4 nM uni.lu. The compound also effectively antagonizes A2AR agonist-mediated impedance responses uni.lunih.govzhanggroup.orgexplorationpub.com. Its affinity for the A2A receptor is notable, with a reported value of 12 nM, demonstrating higher potency in vitro compared to other adenosine receptors guidetomalariapharmacology.org. Binding assays further confirmed its selectivity for A2A over A1, A2b, and A3 adenosine receptors, with inhibition constants (Ki) of 12 nM for A2A and greater than 1 µM for the others idrblab.net.

Table 1: In Vitro Receptor Antagonism and Functional Response of this compound

Assay TypeParameterValueReference
A2ARSNAP HEK cells (cAMP accumulation)IC5072.8 ± 17.4 nM uni.lu
A2AR agonist-mediated cAMP accumulationKB value72.8 nM uni.lunih.govzhanggroup.orgexplorationpub.com
A2AR agonist-mediated impedance responsesKB value8.2 nM uni.lunih.govzhanggroup.orgexplorationpub.com
A2A receptor affinityAffinity12 nM guidetomalariapharmacology.org
Selectivity for A2A vs. A1, A2b, A3Ki (A2A)12 nM idrblab.net
Ki (A1, A2b, A3)> 1 µM idrblab.net

This compound's biochemical activity is primarily characterized by its ability to inhibit the accumulation of cAMP and impedance responses mediated by A2AR agonists, such as NECA uni.luguidetomalariapharmacology.orgnih.govzhanggroup.orgexplorationpub.com. The antagonistic effect on cAMP accumulation is significant, with a KB value of 72.8 nM, while its impact on impedance responses is observed at a KB value of 8.2 nM uni.lunih.govzhanggroup.orgexplorationpub.com. This inhibition of cAMP accumulation is a critical aspect of its mechanism of action, as elevated cAMP levels in the tumor microenvironment can impair T-cell function uff.br.

The tumor microenvironment often exhibits high levels of adenosine, which can suppress immune cell function and facilitate tumor evasion from immune responses guidetopharmacology.orgresearchgate.net. This compound, as an A2AR antagonist, is capable of reactivating the antitumor immune response guidetopharmacology.orgresearchgate.net. Taminadenant mesylate, a salt form of this compound, specifically binds to and inhibits A2AR on T lymphocytes zhanggroup.org. This action is crucial as it releases the adenosine/A2AR-mediated inhibition of T lymphocytes, thereby activating T cell-mediated immune responses against tumor cells zhanggroup.org. Adenosine typically suppresses anti-tumor cytokine secretion and T cell activation by interfering with T cell receptor (TCR) binding and signal transduction, and it also diminishes T cell cytotoxicity against tumor cells. By reducing adenosine's inhibitory effects, this compound contributes to enhancing antitumor immune responses. The underlying mechanism involves the reduction of cAMP levels within lymphocytes, which subsequently enables these cells to effectively combat and destroy tumor cells. Furthermore, A2AR blockade by compounds like this compound can prevent the inhibition of both already active antitumor T cells and T cells during their initial activation phases.

Biochemical Activity Assessment of this compound (e.g., cAMP Accumulation Inhibition, Impedance Responses)

In Vivo Animal Models Investigating this compound

Preclinical in vivo studies have demonstrated the efficacy of this compound in various animal models, particularly in the context of tumor growth inhibition and immune response reactivation.

This compound administration has been shown to significantly reduce tumor growth in mouse xenograft models guidetopharmacology.org. Beyond primary tumor reduction, this compound was also found to decrease lung metastasis in murine models guidetomalariapharmacology.orgresearchgate.net. In studies involving B16F10 melanoma (genetically modified to express CD73) and MCA205 models (which naturally express high levels of CD73), oral administration of PBF-509 (this compound) significantly reduced the tumor burden in mice. These findings suggest that this compound can inhibit tumor progression, both as a single agent and in combination with other therapies. Notably, when combined with Spartalizumab, an immune checkpoint inhibitor, this compound demonstrated the ability to inhibit tumor growth uni.lunih.govzhanggroup.org. Preclinical research indicates that PBF-509 can significantly boost the immune response of tumor-infiltrating lymphocytes and reduce tumor metastasis, whether administered alone or in combination with anti-PD-1/PD-L1 therapies researchgate.net.

A primary finding in preclinical studies of this compound is its capacity to reactivate the antitumor immune response uni.luguidetopharmacology.orgnih.govzhanggroup.orgresearchgate.net. The adenosine A2AR pathway is known to mediate immunosuppressive effects within the tumor microenvironment guidetopharmacology.org. By antagonizing this receptor, this compound helps to counteract this immunosuppression. In combination with immune checkpoint inhibition, A2AR blockade has been shown to enhance the activation of the immune system and its effector function guidetopharmacology.org. Specifically, combined inhibition of the PD-1 pathway and A2AR has been observed to enhance the antitumor activity of CD8 T cells and Natural Killer (NK) cells, and to reduce metastatic burden in preclinical models idrblab.net. Studies involving chimeric antigen receptor (CAR)-T cell therapy in murine models of syngeneic breast cancer demonstrated that genetic inhibition of A2AR enhanced CAR-T efficacy. The addition of an anti-PD-1 antibody to the CAR-T/A2AR blockade protocol further augmented CAR-T efficacy, evidenced by increased interferon-gamma (IFNγ) production by CAR-T cells. These findings collectively highlight this compound's role in restoring and enhancing immune cell function against tumors.

This compound, also known as taminadenant or PBF509, is a small-molecule adenosine A2A receptor (A2AR) antagonist that has garnered significant attention in oncology for its potential to modulate the tumor microenvironment (TME) and enhance anti-tumor immune responses. guidetopharmacology.orgguidetopharmacology.org The TME often presents an immunosuppressive environment, largely due to the accumulation of extracellular adenosine, which activates A2ARs on immune cells, thereby hindering their anti-tumor functions. guidetopharmacology.orgnih.gov By selectively inhibiting A2AR, this compound aims to counteract this immunosuppression and reactivate the immune system against cancer. guidetopharmacology.orgguidetopharmacology.org This article will delve into the preclinical research paradigms and findings for this compound, focusing on its role in modulating tumor growth and metastasis, and its synergistic potential in combination with other immunotherapeutic modalities.

Nir178: an Adenosine A2a Receptor Antagonist in Academic Research

Discovery and Initial Identification of the NIR178 Chemical Entity

The chemical entity this compound, designated as PBF-509 during its early development, was initially discovered by Palobiofarma. nih.govnih.gov In 2015, the intellectual property and development rights for this compound were subsequently licensed to Novartis. nih.govnih.gov This small molecule is structurally defined as 5-bromo-2,6-di(pyrazol-1-yl)pyrimidin-4-amine. wikipedia.orgzhanggroup.org

Molecular Mechanism of Action of this compound

This compound functions as a highly potent and orally active antagonist of the adenosine (B11128) A2A receptor (A2AR). nih.govguidetopharmacology.orgctdbase.orgzhanggroup.orgnih.govnih.govsketchfab.com Its mechanism of action involves competitive inhibition of adenosine binding to the A2AR, thereby modulating downstream signaling pathways and influencing immune cell function. sketchfab.comuni.luuni.lu

Selective Adenosine A2A Receptor Binding and Affinity Profiling of this compound

This compound demonstrates high affinity and selectivity for the adenosine A2A receptor. ctdbase.orgnih.govnih.govnih.gov Its binding affinity (Ki) for A2AR has been reported at 12 nM. ctdbase.orgnih.govnih.govnih.gov This selectivity is crucial for its therapeutic potential, as it minimizes off-target effects on other adenosine receptor subtypes. nih.gov Specifically, this compound exhibits 208-fold selectivity against the A1 adenosine receptor (A1AR), 83-fold against the A2B adenosine receptor (A2BAR), and 416-fold against the A3 adenosine receptor (A3AR). nih.govnih.gov Functionally, it has been shown to antagonize A2AR agonist-mediated responses with KB values of 72.8 nM for cAMP accumulation and 8.2 nM for impedance responses. nih.govguidetopharmacology.orgguidetopharmacology.org

Table 1: Binding Affinity and Selectivity of this compound for Adenosine Receptor Subtypes

Receptor SubtypeBinding Affinity (Ki)Selectivity Fold (vs. A2AR)
A2AR12 nM ctdbase.orgnih.govnih.govnih.gov1
A1AR2500 nM 208 nih.govnih.gov
A2BAR1000 nM 83 nih.govnih.gov
A3AR5000 nM 416 nih.govnih.gov

Intracellular Signaling Pathway Modulation by this compound (e.g., Cyclic AMP (cAMP) Pathway Inhibition)

The adenosine A2A receptor, upon activation by its endogenous ligand adenosine, typically couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. nih.govuni.lu This elevation in cAMP is a key intracellular signal that mediates many of adenosine's immunosuppressive effects. uni.luresearchgate.netuff.br

This compound effectively antagonizes this process by inhibiting the A2AR agonist-mediated accumulation of cAMP. wikipedia.orgnih.govguidetopharmacology.orgguidetopharmacology.orgidrblab.netexplorationpub.com In in vitro experiments using HEK cells engineered to express the A2AR, this compound demonstrated an IC50 of 72.8 ± 17.4 nM for inhibiting agonist-mediated cAMP accumulation. nih.gov Furthermore, its Ki for inhibiting the increase of cAMP induced by an A2A agonist is reported as 25 nM. idrblab.net By blocking this pathway, this compound counteracts the immunosuppressive signals initiated by adenosine. researchgate.netuff.brexplorationpub.com

Table 2: Impact of this compound on Cyclic AMP (cAMP) Pathway

Assay TypeValue (nM)
Inhibition of A2AR agonist-mediated cAMP accumulation (IC50)72.8 ± 17.4 nih.gov
Inhibition of cAMP increase by A2A agonist (Ki)25 idrblab.net
Antagonism of A2AR agonist-mediated cAMP accumulation (KB)72.8 nih.govguidetopharmacology.orgguidetopharmacology.org
Antagonism of impedance responses (KB)8.2 nih.govguidetopharmacology.orgguidetopharmacology.org

Impact of this compound on Immune Cell Function (e.g., T Lymphocyte Activation, Cytokine Secretion)

High levels of adenosine in the tumor microenvironment (TME) create an immunosuppressive milieu that hinders the function of infiltrating immune cells, thereby preventing effective anti-tumor responses. researchgate.netexplorationpub.com The A2AR is widely expressed on various immune cells, including T lymphocytes (both CD4+ and CD8+), regulatory T cells (Tregs), and macrophages. sketchfab.comresearchgate.netuff.br Activation of A2AR by adenosine leads to the functional inhibition of these immune cells. nih.govsketchfab.comresearchgate.netuff.br

Chemical Biology and Structure Activity Relationships of Nir178 Analogs

Medicinal Chemistry Approaches in the Discovery and Optimization of NIR178 Analogs

The discovery and optimization of A2AR antagonists like this compound often involve systematic medicinal chemistry approaches aimed at identifying compounds with high affinity, selectivity, and favorable pharmacokinetic properties. This compound was initially developed by Palobiofarma. acs.org The general strategy in this chemical space involves screening in-house compound libraries to identify initial hits. For instance, a 2-amino-7,9-dihydro-8H-purin-8-one compound was identified as an A2AR antagonist hit through such a screening process. patsnap.com

Subsequent optimization efforts typically involve extensive structure-activity relationship (SAR) studies. These studies guide the modification of lead compounds to enhance their potency and selectivity. For example, extensive SAR studies on 2-aminopteridin-7(8H)-one derivatives, a chemical class related to pyrrolopyrimidines, led to the discovery of compounds with high potency against A2AR. Compound 57, a derivative from these studies, exhibited an IC50 value of 8.3 ± 0.4 nM against A2AR in a cAMP assay. patsnap.com This demonstrates the iterative process of chemical synthesis and biological evaluation that underpins the development of optimized A2AR antagonists.

Structure-Activity Relationship (SAR) Studies of Pyrrolopyrimidine Derivatives and Related Scaffolds for A2AR Antagonism

This compound itself is chemically characterized as 5-bromo-2,6-di(pyrazol-1-yl)pyrimidin-4-amine, which places it within the broader class of pyrimidine (B1678525) derivatives with appended heterocyclic rings. mdpi.comacs.orgcancer.gov SAR studies on A2AR antagonists, including pyrrolopyrimidine derivatives and related scaffolds, have elucidated key structural features critical for receptor binding and antagonistic activity.

General SAR insights for A2AR antagonists highlight the importance of specific interactions within the receptor binding pocket. Common interactions include aromatic stacking with the Phe168 residue (Phe5.29) and hydrogen bonds with Asn253 (Asn6.55). nih.gov Furthermore, the presence of an exocyclic amine group at position 7 and a furan-2-yl moiety on a thiazolopyrimidine core has been shown to yield potent and selective A2AR antagonists. researchgate.net

For pyrrolopyrimidine derivatives, such as 7-deazapurines, the introduction of an additional nitrogen atom into the heterocyclic ring system has been found to be tolerable for A1AR affinity while simultaneously leading to A2AR affinity. For example, 2-chloro-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine demonstrated dual A1/A2AR ligand activity with rA1Ki of 0.19 ± 0.02 µM and rA2AKi of 0.43 ± 0.01 µM. nih.gov These findings underscore how subtle structural modifications can significantly impact the affinity and selectivity profiles of these compounds.

Table 1: Key Potency and Selectivity Data for this compound

Assay TypeParameterValueReference
cAMP accumulation (A2AR agonist-mediated)KB72.8 nM patsnap.commdpi.com
Impedance responses (A2AR agonist-mediated)KB8.2 nM patsnap.commdpi.com
cAMP accumulation (A2ARSNAP-expressing HEK cells)IC5072.8 ± 17.4 nM patsnap.com
A2AR binding affinityKi12 nM acs.orgcancer.gov
Selectivity vs. A1ARFold Selectivity208 cancer.gov
Selectivity vs. A2BARFold Selectivity83 cancer.gov
Selectivity vs. A3ARFold Selectivity416 cancer.gov

Design Principles for Enhanced Selective A2AR Antagonism within the this compound Chemical Space

The design of highly selective A2AR antagonists, particularly within the chemical space represented by this compound, is guided by the need to achieve potent antagonism at A2AR while minimizing off-target effects on other adenosine (B11128) receptor subtypes (A1AR, A2BAR, A3AR). This selectivity is crucial because A1AR and A3AR can have opposing downstream effects on intracellular cAMP levels compared to A2AR. nih.gov

A primary design principle emphasizes achieving high binding affinity for A2AR. This is particularly important in the tumor microenvironment (TME), where adenosine concentrations can be elevated, necessitating potent antagonists to effectively block A2AR-mediated immunosuppression. nih.gov this compound exemplifies this principle, demonstrating high affinity for A2AR (Ki = 12 nM) and significant selectivity over other adenosine receptor subtypes. acs.orgcancer.gov

The non-xanthine and non-furan nature of this compound also represents a design choice, moving beyond traditional adenosine receptor antagonists that often suffered from issues like low water solubility or lack of selectivity. mdpi.comresearchgate.net The pyrimidine core with pyrazolyl substituents in this compound suggests a scaffold that can be finely tuned to achieve the desired pharmacological profile, balancing potency, selectivity, and drug-like properties.

Computational Chemistry and Molecular Modeling Insights into this compound Ligand-Receptor Interactions

Computational chemistry and molecular modeling play a crucial role in understanding the intricate ligand-receptor interactions of A2AR antagonists, including compounds within the this compound chemical space. While specific detailed molecular modeling studies explicitly on this compound's binding to A2AR were not found in the search results, general insights from studies on other A2AR antagonists can be extrapolated.

Techniques such as molecular docking and molecular dynamics (MD) simulations are routinely employed to predict binding poses, estimate binding affinities, and characterize the dynamic interactions between ligands and the A2AR receptor. chemrxiv.orgresearchgate.netplos.orgnih.gov These methods provide atomic-level insights into how antagonists occupy the A2AR binding pocket.

Key residues involved in A2AR ligand binding, as observed in crystal structures of A2AR bound to various antagonists (e.g., ZM241385), include Phe168 (Phe5.29), Asn253 (Asn6.55), and Glu169 (Glu5.30). nih.govresearchgate.netplos.org Aromatic stacking interactions with Phe168 and hydrogen bonds with Asn253 are consistently observed for A2AR antagonists. nih.gov Additionally, if an exocyclic amine group is present on the bicyclic or tricyclic core of the antagonist, a hydrogen bond with Glu169 is often formed. nih.gov These interactions are crucial for stabilizing the ligand within the binding pocket and mediating its antagonistic effect.

Molecular dynamics simulations further explore the conformational landscape of the A2AR and how ligand binding influences receptor dynamics. These simulations can reveal how ligands like this compound might induce specific conformational changes in the receptor, contributing to its antagonistic mechanism. researchgate.netnih.govresearchgate.net The understanding derived from these computational studies is invaluable for rational drug design, allowing for the targeted modification of chemical structures to optimize ligand-receptor interactions and enhance therapeutic efficacy.

Advanced Research Methodologies and Analytical Techniques for Studying Nir178

Biochemical and Biophysical Characterization Methods for NIR178 and Its Targets

The initial characterization of this compound involves rigorous biochemical and biophysical methods to define its interaction with its primary target, the adenosine (B11128) A2A receptor (A2AR). In vitro binding assays and cellular assays are fundamental for determining the compound's potency and selectivity nih.gov. Studies have demonstrated that Taminadenant selectively binds to A2AR in transfected cells, leading to the inhibition of cyclic adenosine monophosphate (cAMP) accumulation nih.govwikipedia.org. Specifically, Taminadenant has been shown to antagonize A2AR agonist-mediated cAMP accumulation and impedance responses with reported K values of 72.8 nM and 8.2 nM, respectively wikipedia.org.

Beyond these specific functional assays, a range of biophysical techniques are generally employed in drug discovery to characterize molecular interactions, affinity, and stability. These include:

Surface Plasmon Resonance (SPR): Used to detect unlabeled samples and determine binding constants (K) with high throughput wikipedia.org.

Micro-Scale Thermophoresis (MST): Requires extremely low sample consumption and measures affinity (K) without the need for sample fixation wikipedia.org.

Isothermal Titration Calorimetry (ITC): Measures affinity (K) and changes in reaction enthalpy and entropy without requiring sample labeling or fixation wikipedia.org.

Bio-Layer Interferometry (BLI): A high-throughput method that uses unlabeled samples to measure affinity (K) wikipedia.org.

Nano Differential Scanning Fluorimetry (Nano-DSF): A high-throughput technique to determine melting temperature (T) that is not limited by sample buffer constraints wikipedia.org.

Thermal Shift Assay (TSA): A high-throughput method that does not require sample fixation wikipedia.org.

These techniques collectively provide a detailed understanding of the thermodynamic and kinetic parameters governing this compound's interaction with A2AR, crucial for optimizing its therapeutic profile.

Cellular and Molecular Biology Techniques Applied in this compound Research

Research into this compound extensively utilizes various cellular and molecular biology techniques to understand its effects at a mechanistic level.

Gene Expression Analysis

Gene expression analysis is a cornerstone of this compound research, particularly in assessing its impact on the tumor microenvironment and immune response. NanoString gene-expression analysis, employing panels such as the PanCancer Immune Profiling Panel, has been performed on patient biopsies to identify genes differentially expressed following treatment with this compound, alone or in combination with other agents like spartalizumab nih.govwikipedia.orgciteab.com. This approach allows for the comprehensive profiling of immune-related genes.

Table 1: Key Genes Monitored in Adenosine Pathway-Regulated Gene Expression Signature

Gene NameRole/Relevance to Adenosine Pathway/Immune ResponseReference
IL1BInflammatory cytokine signaling nih.gov
PTGS2Inflammatory cytokine signaling nih.gov
CXCL1Inflammatory cytokine signaling nih.gov
CXCL2Inflammatory cytokine signaling nih.gov
CXCL3Inflammatory cytokine signaling nih.gov
CXCL5Inflammatory cytokine signaling nih.gov
CXCL6Inflammatory cytokine signaling nih.gov
CXCL8Inflammatory cytokine signaling nih.gov
PPARGAdenosine signaling signature citeab.com
CYBBAdenosine signaling signature citeab.com
COL3A1Adenosine signaling signature citeab.com
FOXP3Adenosine signaling signature citeab.com
LAG3Adenosine signaling signature citeab.com
APPAdenosine signaling signature citeab.com
CD81Adenosine signaling signature citeab.com
GPIAdenosine signaling signature citeab.com
CASP1Adenosine signaling signature citeab.com
FOSAdenosine signaling signature citeab.com
MAPK1Adenosine signaling signature citeab.com
MAPK3Adenosine signaling signature citeab.com
CREB1Adenosine signaling signature citeab.com

Gene set variation analysis (GSVA) is also utilized to evaluate changes in immune-related gene expression signatures relative to baseline, providing insights into the broader immunological impact of this compound citeab.com.

Protein-Protein Interaction Studies

While specific protein-protein interaction studies directly involving this compound are not detailed in the provided search results, general molecular and cell biology techniques for such investigations include immunological techniques and yeast two-hybrid systems guidetopharmacology.orgguidetoimmunopharmacology.org. These methods are crucial for understanding how this compound's target, A2AR, interacts with other proteins in signaling pathways and how these interactions might be modulated by the antagonist.

Other Cellular and Molecular Techniques

In vitro cellular assays: Experiments in cells transfected with A2AR are used to demonstrate the selective binding of this compound and its ability to inhibit cAMP accumulation, a key downstream effect of A2AR activation nih.govwikipedia.org.

Immunohistochemistry (IHC): IHC staining and analysis, particularly for markers like CD8 and CD33, are performed on tissue sections to quantify the density of specific immune cell populations, such as CD8+ T cells and CD33+ myeloid cells, within the tumor microenvironment nih.gov. This provides direct visual evidence of immune cell infiltration and changes in their distribution upon treatment.

Identification and Validation of Preclinical Pharmacodynamic Biomarkers for this compound Activity

The identification and validation of preclinical pharmacodynamic biomarkers are critical for monitoring this compound's activity and predicting therapeutic response.

Gene Expression Signatures

A significant focus has been on developing gene expression signatures that reflect adenosine signaling activity. An adenosine pathway-regulated gene expression signature has been identified and validated as a potential biomarker to pinpoint tumors with a substantial adenosine drive, which may benefit from A2AR targeted therapies wikipedia.orgciteab.com. This signature, comprising 14 genes (PPARG, CYBB, COL3A1, FOXP3, LAG3, APP, CD81, GPI, PTGS2, CASP1, FOS, MAPK1, MAPK3, and CREB1), has been shown to correlate with baseline adenosine levels in vivo and to be reduced after small-molecule inhibition of A2AR in preclinical models and human studies wikipedia.orgciteab.com.

Table 2: Correlation of Adenosine Signaling Signature with Survival and Response

MetricCorrelation with Adenosine Signaling SignatureP-value / Hazard Ratio (HR)Reference
Overall Survival (OS)Negative association (TCGA data)HR = 0.6, P < 2.2e–16 wikipedia.org
Progression-Free Survival (PFS)Negative association (TCGA data)HR = 0.77, P = 0.0000006 wikipedia.org
OS in CD8+ T-cell infiltrated tumorsReducedHR = 0.47, P < 2.2e–16 wikipedia.org
PFS in CD8+ T-cell infiltrated tumorsReducedHR = 0.65, P = 0.0000002 wikipedia.org
Efficacy of anti-PD1 therapyReducedHR = 0.29, P = 0.00012 wikipedia.org

Immune Cell Infiltration

Monitoring changes in immune cell populations within the tumor microenvironment serves as another crucial pharmacodynamic biomarker. Immunohistochemical analysis of CD8+ T cells and CD33+ myeloid cells in tissue sections provides a quantitative measure of immune cell density, indicating the immune modulatory effects of this compound nih.gov. Although no significant differences were observed in pre-treatment versus on-treatment levels of these cell populations in some studies, this technique remains a standard for assessing immune infiltration nih.gov.

Ex Vivo Analysis Methodologies for Investigating this compound Effects in Research Settings

Ex vivo analysis methodologies bridge the gap between in vitro studies and in vivo clinical outcomes, allowing for the investigation of this compound's effects in a more physiologically relevant context.

Patient-derived tumor cells and tumor-infiltrating lymphocytes (TILs): Ex vivo experiments have utilized lung cancer cells and TILs obtained from patient biopsies to study the direct effects of this compound. These studies aimed to assess the compound's influence on the secretion of interferon gamma (IFNγ) from tumor cells and TILs, particularly from treatment-resistant tumors uni.lu.

Responsiveness of TILs: Freshly resected tumor-infiltrating lymphocytes from lung cancer patients have been analyzed for A2AR expression in CD4+ and CD8+ cells. These ex vivo studies demonstrated an increased responsiveness of human TILs when this compound (PBF-509) was combined with anti-PD-1 or anti-PD-L1 nih.gov.

Tumor growth reduction in human ex vivo models: Taminadenant has been shown to significantly reduce tumor growth in human ex vivo models, providing evidence of its direct antitumor activity in a complex tissue environment ctdbase.org.

These ex vivo approaches are invaluable for confirming the mechanisms of action observed in preclinical models and for identifying potential synergistic effects with other immunotherapeutic agents, thereby guiding further clinical development.

Perspectives on Future Research Directions for Nir178 and A2ar Antagonists

Exploration of Broader Immunological Mechanisms Influenced by NIR178

Current understanding highlights this compound's role in reactivating T-cell mediated anti-tumor immunity by counteracting adenosine-mediated A2AR signaling frontiersin.orgnih.govresearchgate.netspringermedizin.de. However, future research endeavors aim to comprehensively explore the broader immunological mechanisms influenced by this compound beyond its direct impact on T lymphocytes. The A2AR is expressed on a diverse array of immune cells, including natural killer (NK) cells, antigen-presenting cells (APCs) such as dendritic cells and macrophages, neutrophils, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs) springermedizin.demdpi.comnih.govfrontiersin.orgmdpi.com.

Activation of A2AR is known to suppress the function, proliferation, and cytokine production (e.g., IFN-γ, TNF) of both CD4+ and CD8+ T cells, and can even drive naive T cells towards an immunosuppressive Treg phenotype nih.govfrontiersin.orgmdpi.com. Furthermore, A2AR activation reduces the cytotoxic activity of NK cells by decreasing IFN-γ secretion and inhibiting their stimulation by IL-12 and IL-18 nih.govmdpi.com. It also impairs the antigen-presenting capabilities of dendritic cells and macrophages, leading to increased production of immunosuppressive molecules like IL-10 and indoleamine-2,3-dioxygenase (IDO) researchgate.netnih.govmdpi.com. The A2AR pathway can also enhance the immunosuppressive behavior of pro-tumoral immune cells, hindering macrophage-induced phagocytosis, improving MDSC function, and promoting the polarization of Tregs and M2-like macrophages frontiersin.org.

Identification of Novel Therapeutic Combinations for this compound in Preclinical Research

This compound has already been investigated in preclinical and clinical settings in combination with spartalizumab, an anti-PD-1 antibody, particularly in non-small cell lung cancer frontiersin.orgascopubs.orgclinicaltrials.govplos.orgresearchgate.net. The strong rationale for combining A2AR antagonists with immune checkpoint inhibitors (ICIs) stems from the understanding that adenosine (B11128) signaling represents a non-redundant immunosuppressive mechanism within the tumor microenvironment, which can contribute to resistance to existing ICIs oaepublish.comnih.govresearchgate.netascopubs.orgclinicaltrials.govplos.orgresearchgate.netaacrjournals.org.

Future preclinical research is poised to explore novel combination strategies for this compound. This includes combining it with other classes of ICIs, such as anti-CTLA-4, anti-PD-L1, anti-LAG-3, or anti-TIM-3 antibodies, to potentially overcome diverse immune evasion pathways researchgate.netspringermedizin.denih.govportlandpress.com. Furthermore, combinations with inhibitors of adenosine-generating enzymes like CD39 and CD73 are particularly promising, as they target different steps in the adenosine pathway, offering potential synergistic anti-tumor effects oaepublish.comnih.govresearchgate.netspringermedizin.denih.gov.

The combination of A2AR antagonists with adoptive cell immunotherapies, such as Chimeric Antigen Receptor (CAR) T cells, has shown enhanced anti-tumor efficacy in preclinical models nih.govresearchgate.netplos.org. This is a critical area of investigation, especially given that CAR T cells can upregulate A2AR upon activation, a mechanism that may contribute to treatment resistance nih.gov. Exploring combinations with conventional anti-cancer therapies like chemotherapy or radiation therapy also presents a significant avenue for future research, as adenosine signaling can contribute to chemoresistance nih.govmdpi.com. Ultimately, identifying robust biomarkers to predict patient response to A2AR antagonism and guide the selection of optimal combination strategies will be paramount for successful clinical translation aacrjournals.org.

Advanced Chemical Synthesis and Derivatization Strategies for Developing Enhanced this compound Research Tools

Future research will emphasize the development of advanced chemical synthesis and derivatization strategies to create enhanced this compound-based research tools. This involves improving upon existing synthetic routes for this compound and its analogs to facilitate easier and more efficient modification and functionalization hoshi.ac.jpugent.beresearchgate.netmit.edu. The goal is to synthesize novel derivatives with optimized pharmacological properties, such as improved selectivity for A2AR over other adenosine receptor subtypes (A1, A2B, A3), enhanced potency, or favorable pharmacokinetic profiles hoshi.ac.jpfrontiersin.orgnih.govdepositolegale.it.

Specific strategies could include the design and synthesis of molecular probes for detailed target identification and mechanism-of-action studies. This might involve incorporating photo-cross-linkable groups or fluorescent tags into the this compound scaffold, enabling researchers to visualize its interactions with A2AR and other cellular components in real-time hoshi.ac.jp. Furthermore, developing radiolabeled versions of this compound would be invaluable for imaging studies, allowing for precise tracking of its distribution, target engagement, and pharmacodynamic effects in preclinical models hollandlab.org.

Comprehensive structure-activity relationship (SAR) studies of this compound derivatives will be crucial to systematically identify key pharmacophores and optimize their properties for specific research applications, potentially leading to compounds with improved brain penetration for neurological research or enhanced stability for in vivo studies hoshi.ac.jpnih.gov. The exploration of novel bioconjugation techniques could also enable the creation of targeted delivery systems, such as antibody-drug conjugates incorporating this compound, to enhance its specificity and efficacy in complex biological systems mit.eduhollandlab.organr.fr.

Addressing Mechanisms of Preclinical Resistance to A2AR Antagonism by this compound

Despite the promising preclinical and early clinical data, the objective response rates observed with this compound, particularly as a monotherapy, have been modest in some trials researchgate.netclinicaltrials.govresearchgate.net. This indicates the existence of intrinsic or acquired resistance mechanisms that limit the efficacy of A2AR antagonism. A critical direction for future preclinical research is to thoroughly elucidate these mechanisms of resistance to this compound frontiersin.orgoaepublish.comnih.govresearchgate.netascopubs.orgplos.orgresearchgate.netmdpi.comaacrjournals.orgportlandpress.commdpi.com.

Research efforts will focus on identifying compensatory immunosuppressive pathways that may become activated when the A2AR pathway is blocked frontiersin.orgoaepublish.comnih.govascopubs.org. This includes investigating the potential upregulation or altered signaling of other adenosine receptors (e.g., A1, A2B, A3) or other immune checkpoints that might take over the immunosuppressive role oaepublish.com. Understanding how the tumor microenvironment adapts to A2AR antagonism is also vital, including changes in metabolic factors such as hypoxia or lactate (B86563) levels, which are known to influence immune cell function and promote resistance oaepublish.comresearchgate.netmdpi.commdpi.com.

Investigating genetic or epigenetic alterations within tumor cells or immune cells that could confer resistance to A2AR blockade is another important area. Furthermore, research into the complex interplay between A2AR antagonism and other immune checkpoint pathways is crucial. This involves understanding how A2AR blockade might influence the expression or function of PD-1/PD-L1, CTLA-4, LAG-3, or TIM-3, and how these interactions contribute to or overcome resistance ascopubs.orgfrontiersin.orgnih.gov. Ultimately, identifying predictive biomarkers of resistance or response will be key to guiding patient selection and developing rational combination therapy strategies to overcome these challenges aacrjournals.org.

Development of Next-Generation Adenosine A2A Receptor Antagonists for Academic Research Purposes

The research on this compound significantly contributes to the broader field of adenosine A2A receptor antagonist development, informing the design of next-generation compounds for academic research purposes plos.orgnih.gov. Future efforts will focus on designing novel A2AR antagonists with improved properties specifically tailored for research applications. This includes developing compounds with even higher selectivity for A2AR over other adenosine receptor subtypes (A1, A2B, A3) to ensure minimal off-target effects and cleaner pharmacological profiles for in vitro and in vivo studies plos.orgmdpi.comnih.govmdpi.com.

Improving the pharmacokinetic profiles of these next-generation antagonists, including enhanced bioavailability, metabolic stability, and longer half-lives, will be crucial for sustained experimental applications and more reliable research outcomes springermedizin.de. For studies in neurodegenerative diseases like Parkinson's, where A2AR antagonists have shown promise, developing compounds with superior brain penetration while maintaining high selectivity will be a key objective frontiersin.orgoaepublish.comresearchgate.netnih.govanr.fr.

Exploring novel chemical scaffolds beyond the existing ones could lead to the discovery of antagonists with unique binding modes or allosteric modulation capabilities, offering new avenues for mechanistic investigations frontiersin.orgnih.gov. The development of dual-target antagonists, such as A2A/A2B receptor antagonists, represents another strategic direction, potentially offering broader inhibition of the immunosuppressive adenosine pathway in specific research contexts plos.orgmdpi.comnih.govportlandpress.com. Furthermore, the emergence of antibody antagonists against A2AR offers a promising avenue for next-generation research tools, providing high specificity and potentially longer-lasting effects for chronic studies plos.organr.fr.

Q & A

Q. What is the primary mechanism of action of NIR178 in modulating the tumor microenvironment?

this compound is an adenosine A2A receptor (A2AR) antagonist that blocks adenosine-mediated immunosuppression in the tumor microenvironment. By inhibiting A2AR, it prevents adenosine from suppressing T-cell activation and cytokine production, thereby enhancing antitumor immune responses . Methodologically, researchers can validate this mechanism using in vitro assays (e.g., T-cell proliferation assays under adenosine-rich conditions) and in vivo models comparing tumor growth in A2AR-deficient versus wild-type mice .

Q. What are the common adverse events (AEs) associated with this compound in clinical trials, and how are they managed?

In a Phase I trial involving advanced NSCLC patients, common AEs included nausea (67%), fatigue (63%), and dyspnea (46%). Grade 3 AEs were limited to pneumonitis (8%) and nausea (4%), with no Grade 4 events reported . Management strategies involve:

  • Prophylactic antiemetics for nausea/vomiting.
  • Regular pulmonary function tests to monitor pneumonitis.
  • Dose adjustments (e.g., reducing from 640 mg BID to 480 mg) based on tolerability .
Adverse Event Frequency (%) Grade ≥3 (%)
Nausea674
Fatigue630
Dyspnea460
Pneumonitis88

Q. Which preclinical models are suitable for evaluating this compound’s efficacy?

Researchers should use syngeneic mouse models (e.g., MC38 colorectal or LL/2 lung cancer models) to assess immune-mediated antitumor effects. These models allow for:

  • Pharmacodynamic studies : Measuring intratumoral adenosine levels post-treatment.
  • Combination therapy testing : Pairing this compound with anti-PD-1/PD-L1 agents to evaluate synergistic effects .

Advanced Research Questions

Q. How can dose-escalation studies for this compound balance efficacy and toxicity?

Phase I trials for this compound employed a 3+3 design, starting at 80 mg and escalating to 640 mg BID. Key considerations include:

  • Dose-limiting toxicity (DLT) criteria : Monitoring pneumonitis and gastrointestinal AEs.
  • Pharmacokinetic (PK) analysis : Ensuring plasma concentrations achieve target A2AR occupancy (>90%) without exceeding toxicity thresholds .
  • Biomarker integration : Correlating adenosine pathway markers (e.g., CD73 expression) with clinical response to identify optimal dosing .

Q. What strategies enhance the efficacy of this compound when combined with other immunotherapies?

Current trials combine this compound with anti-CD73 (NZV930) or anti-LAG-3 (LAG525) to target complementary immunosuppressive pathways. Methodological recommendations:

  • Sequential dosing : Administer this compound after anti-PD-1 therapy to prevent T-cell exhaustion.
  • Tumor microenvironment profiling : Use multiplex IHC to assess changes in CD8+ T-cell infiltration and myeloid cell populations post-combination therapy .

Q. How should researchers address discrepancies in patient responses to this compound monotherapy?

In the Phase I trial, 2/17 evaluable patients achieved objective responses (1 CR, 1 PR), while others progressed. To reconcile this:

  • Conduct subgroup analysis : Compare responders vs. non-responders for baseline CD8+ T-cell density or tumor mutational burden.
  • Mechanistic studies : Use RNA sequencing to identify adenosine-related gene signatures (e.g., NT5E/CD73, ENTPD1) predictive of response .

Q. What biomarkers are under investigation to predict this compound responsiveness?

Emerging biomarkers include:

  • Tumor CD73 expression : High CD73 correlates with adenosine production and may predict resistance to this compound.
  • Peripheral blood adenosine deaminase (ADA) levels : Low ADA suggests increased adenosine accumulation, potentially enhancing this compound efficacy .

Methodological Guidelines

  • Data contradiction analysis : Use multivariate regression to adjust for confounders (e.g., prior immunotherapy exposure) when interpreting response heterogeneity .
  • Reproducibility in preclinical studies : Adhere to NIH guidelines for reporting animal studies, including randomization, blinding, and statistical power calculations .
  • Clinical trial design : Reference NCT03693326 (Phase II NSCLC trial) for protocols on patient stratification and endpoint selection (e.g., PFS, OS, and immune-related response criteria) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.